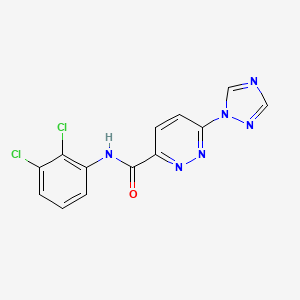
4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” includes an imidazole ring, a thiophene ring, a bromine atom, and a cyclopropyl group . The Inchi Code for this compound is 1S/C6H7BrN2/c7-5-3-8-6 (9-5)4-1-2-4/h3-4H,1-2H2, (H,8,9) .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
The exploration of thiophene and imidazole derivatives highlights a variety of synthesis techniques and potential applications in scientific research. For instance, compounds with cyclopropane and thiophene motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and chemical biology. These compounds exhibit profound antioxidant potential and remarkable antibacterial properties, suggesting their utility in developing new therapeutic agents (K. Raghavendra et al., 2016).
Chemical Transformations and Reactivity
The synthesis of imidazolyl dithiocarbamates and their reactions with phenacyl bromides to afford S-alkylation products, leading to cyclization under basic conditions to form imidazole-4-carboxamides, showcases the chemical reactivity and transformation capabilities of these compounds. This demonstrates their versatility in chemical synthesis, providing a foundation for the development of novel heterocyclic compounds with potential pharmaceutical applications (O. S. El′tsov et al., 2011).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal screening of thiophene derivatives highlights their significant potential as agents against bacterial and fungal pathogens. This is particularly relevant in the search for new treatments for infectious diseases, where resistance to existing drugs is a growing concern. Compounds demonstrating remarkable activity against bacterial strains, especially gram-negative bacteria such as E. coli, and some fungi, underscore the importance of these derivatives in medicinal chemistry (Y. Mabkhot et al., 2017).
Computational Studies and Molecular Design
The synthesis and characterization of polyamides containing imidazole, along with the exploration of intramolecular hydrogen bonding and constitutional isomerism, illustrate the integration of computational studies in the design and development of new materials. These studies provide insights into the molecular structure and properties of the compounds, facilitating the design of materials with tailored properties for specific applications (Kevin J. Bouck & P. G. Rasmussen, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c14-10-7-11(19-8-10)13(18)16-4-6-17-5-3-15-12(17)9-1-2-9/h3,5,7-9H,1-2,4,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQWIARSFFXCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)
![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)
![N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2858688.png)

![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2858696.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)